

# 2-Methyloxazole CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Methyloxazole

Cat. No.: B1590312

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## In-Depth Technical Guide to 2-Methyloxazole

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details: 2-Methyloxazole

**2-Methyloxazole** is a heterocyclic organic compound that serves as a fundamental building block in various chemical syntheses. Its chemical structure, physical properties, and reactivity make it a valuable intermediate in the development of pharmaceuticals and functional materials.

Property	Value	Reference
CAS Number	23012-10-4	
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NO	
Molecular Weight	83.09 g/mol	
Boiling Point	108-110 °C	
Density	1.04 g/mL at 25 °C	
Appearance	Solid	
Solubility	Soluble in water	

## Synthetic Methodologies

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to **2-methyloxazole** and its derivatives. Two of the most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

### Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. This reaction is typically catalyzed by a dehydrating agent. The required 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction.

Experimental Protocol: A General Procedure for Robinson-Gabriel Synthesis

- **Acylation of  $\alpha$ -amino ketone:** An  $\alpha$ -amino ketone is acylated using an appropriate acylating agent (e.g., acetic anhydride or acetyl chloride) to yield the corresponding 2-acylamino-ketone.
- **Cyclodehydration:** The 2-acylamino-ketone is treated with a dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or thionyl chloride.
- **Reaction Conditions:** The reaction mixture is typically heated to facilitate the intramolecular cyclization and dehydration.
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like distillation or chromatography.

A one-pot diversity-oriented synthesis has been developed using a Friedel-Crafts/Robinson–Gabriel approach with a general oxazolone template, employing a combination of aluminum chloride and trifluoromethanesulfonic acid.<sup>[1]</sup>

### Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. It allows for the formation of the oxazole ring from an aldehyde.<sup>[2]</sup>  
<sup>[3]</sup><sup>[4]</sup>

#### Experimental Protocol: Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction[5]

- **Base and TosMIC:** To a suspension of a suitable base (e.g., potassium tert-butoxide, 2.67 equiv) in anhydrous THF at -60 °C, a solution of TosMIC (1.7 equiv) in THF is added.
- **Aldehyde Addition:** After stirring for 15 minutes, a solution of the aldehyde (1.0 equiv) in THF is added slowly.
- **Reflux:** After 1 hour, methanol is added, and the reaction is heated to reflux for 2 hours.
- **Work-up and Purification:** The reaction is diluted with water and ether. The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

## Selective Lithiation of 2-Methyloxazoles

The functionalization of the **2-methyloxazole** ring can be achieved through selective lithiation. Lithiation with alkyllithium or hindered lithium amide bases can lead to a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers. However, a method for the selective formation of the 2-(lithiomethyl)oxazole has been developed, which is crucial for the synthesis of complex molecules like the phorboxazoles.

#### Experimental Protocol: Selective Lithiation at the 2-Methyl Position

This protocol utilizes diethylamine to mediate the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl)oxazole.

- **Preparation of Lithium Diethylamide:** n-Butyllithium is added to a solution of diethylamine in THF at -78 °C. The solution is warmed to 0 °C for 10 minutes and then recooled to -78 °C.
- **Lithiation:** The prepared lithium diethylamide solution is added to a solution of **2-methyloxazole** in anhydrous THF at -78 °C.
- **Reaction with Electrophile:** The resulting lithiated species is then quenched with an appropriate electrophile to introduce a substituent at the 2-methyl position.

## Role in Drug Development: Antitubulin Agents

Derivatives of **2-methyloxazole** have emerged as a promising class of antitubulin agents, exhibiting potent antiproliferative activity against various cancer cell lines.<sup>[6]</sup> These compounds are often designed as cis-constrained analogues of combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor.

Compound	Cell Line	IC <sub>50</sub> (nM)	Reference
Derivative 4g	Jurkat	0.35	<a href="#">[6]</a>
SEM	0.8	<a href="#">[6]</a>	
HeLa	4.6	<a href="#">[6]</a>	
Derivative 4i	Jurkat	0.5	<a href="#">[6]</a>
SEM	1.2	<a href="#">[6]</a>	
HeLa	20.2	<a href="#">[6]</a>	
Combretastatin A-4	Jurkat	0.8	<a href="#">[6]</a>
SEM	3.1	<a href="#">[6]</a>	
HeLa	3100	<a href="#">[6]</a>	

These **2-methyloxazole** derivatives bind to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.<sup>[6]</sup>

## Signaling Pathway: Induction of Apoptosis

The anticancer activity of **2-methyloxazole** derivatives is largely attributed to their ability to induce apoptosis, primarily through the mitochondrial (intrinsic) pathway.<sup>[6]</sup>

Mechanism of Action:

- **Tubulin Polymerization Inhibition:** The primary event is the binding of the **2-methyloxazole** derivative to tubulin, preventing the formation of microtubules.
- **Cell Cycle Arrest:** Disruption of the mitotic spindle assembly leads to cell cycle arrest at the G2/M checkpoint.

- **Mitochondrial Pathway Activation:** The prolonged cell cycle arrest triggers the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins.
- **Bcl-2 Family Modulation:** Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).
- **Caspase Activation:** MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7.
- **Apoptosis Execution:** The activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

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## References

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